REACTION_CXSMILES
|
O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[CH:3]=1.S([O:18][CH3:19])(OC)(=O)=O.[C:20](=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[CH3:20][O:12][C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2]([O:18][CH3:19])=[CH:11][CH:10]=2)[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC(=CC=C2C=C1)O
|
Name
|
|
Quantity
|
12.06 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
42.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
of stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
40° C for 12 hours
|
Duration
|
12 h
|
Type
|
WAIT
|
Details
|
requires 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
After filtering off the salts over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
EXTRACTION
|
Details
|
the remaining filtrate, extraction with dichloromethane
|
Type
|
CUSTOM
|
Details
|
yields an organic phase, which
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Type
|
CUSTOM
|
Details
|
recrystallised from a PE/CH2Cl2 mixture
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |